molecular formula C15H13N3S B5625610 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B5625610
M. Wt: 267.4 g/mol
InChI Key: CBPCFMMAXNCEHC-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative of significant interest in medicinal and agrochemical research. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . This compound features a benzylsulfanyl moiety at the 3-position and a phenyl group at the 5-position, making it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Research Applications & Biological Relevance: Triazole derivatives are extensively investigated for their broad spectrum of biological activities. This compound is of particular value for researchers developing new antifungal agents , as 1,2,4-triazoles are key pharmacophores in commercial fungicides and pharmaceuticals like fluconazole and voriconazole, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) . Beyond antifungals, the 1,2,4-triazole scaffold shows documented potential in the development of anticancer, antibacterial, anticonvulsant, antiviral, and anti-inflammatory compounds . Its mechanism of action is often associated with enzyme inhibition, and it serves as a versatile building block for creating hybrid molecules aimed at multitarget therapies or overcoming drug resistance . Chemical Properties: The molecular formula of this compound is C 15 H 13 N 3 S . It is part of a class of molecules that can be further functionalized, for instance, by reacting the sulfanyl group to generate sulfonamide derivatives, which are present in compounds with demonstrated antitumor activity . Disclaimer: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-benzylsulfanyl-5-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)11-19-15-16-14(17-18-15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPCFMMAXNCEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole typically involves the reaction of benzyl mercaptan with 5-phenyl-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial properties. Compounds containing this structure have been extensively studied for their effectiveness against various pathogens.

Antifungal Properties

Research indicates that triazole derivatives exhibit significant antifungal activity. For instance, compounds similar to 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole have shown potent effects against Candida albicans and Aspergillus fumigatus. A study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MIC) significantly lower than established antifungals like fluconazole and voriconazole, showcasing their potential as effective antifungal agents .

Antibacterial Properties

The antibacterial efficacy of triazoles has also been highlighted. Compounds derived from the triazole framework have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For instance, a series of triazole derivatives were found to be more effective than traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can enhance antibacterial potency.

Anti-inflammatory Applications

In addition to their antimicrobial properties, 1,2,4-triazoles have been studied for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays have demonstrated that some triazole compounds exhibit significant COX inhibition, suggesting their potential as anti-inflammatory agents .

Synthesis and Characterization

The synthesis of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole typically involves the reaction of benzyl bromide with a thiol-containing precursor under basic conditions. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure of synthesized compounds .

Efficacy Studies

A notable study evaluated the antifungal activity of various triazole derivatives against a panel of fungal strains. The results indicated that specific modifications to the triazole ring significantly impacted the antifungal potency. For example, compounds with electron-withdrawing groups showed enhanced activity against Candida species .

Data Tables

Compound NameActivity TypeMIC (μg/mL)Reference
3-(Benzylsulfanyl)-5-phenyl-4H-1,2,4-triazoleAntifungal0.0156
Triazole Derivative AAntibacterial0.25
Triazole Derivative BAnti-inflammatoryIC50: 10 μM

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields vary based on substituent reactivity. Bromobenzyl derivatives achieve 60–85% yields via amine coupling , while benzylsulfanyl derivatives require optimized conditions (e.g., K₂CO₃/EtOH) for S-alkylation .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance stability and redox activity, whereas electron-donating groups (e.g., benzylsulfanyl in ) may improve lipophilicity and membrane penetration.

Pharmacological Activity Comparisons

Key Observations :

  • Antimicrobial Activity: Hydroxyphenyl-substituted triazoles exhibit potent activity against Candida albicans and E. coli due to enhanced hydrogen bonding and membrane disruption .
  • Anti-inflammatory Activity : Thiourea-linked triazoles (e.g., 4Id in ) demonstrate moderate activity, suggesting that electron-deficient substituents enhance COX-2 inhibition.
  • Antioxidant Activity : Chlorophenyl and pyridyl groups in improve radical scavenging, whereas benzylsulfanyl’s electron-rich nature may reduce efficacy unless conjugated with aromatic systems.

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electronic Parameters: For hydroxyphenyl derivatives, QSAR models indicate that higher ΣQ (total atomic charge) and lower ΔE1 (HOMO-LUMO gap) correlate with enhanced antimicrobial activity .

Biological Activity

The compound 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole belongs to a class of heterocyclic compounds known as triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole typically involves the reaction of benzyl bromide with a thiol derivative of triazole. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and X-ray crystallography to confirm its structure and purity.

Table 1: Characterization Techniques

TechniqueDescription
NMRIdentifies molecular structure through magnetic properties of nuclei.
FTIRAnalyzes functional groups by measuring absorption of infrared light.
X-ray CrystallographyDetermines the three-dimensional arrangement of atoms in the crystal.

Antimicrobial Properties

Triazole derivatives, including 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal effects against various pathogens.

  • Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Antifungal Activity : Triazoles are known for their antifungal properties, particularly against filamentous fungi and yeasts. The compound demonstrates effective inhibition against species like Candida albicans and Aspergillus niger.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

  • Study 1 : A recent study synthesized various triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that compounds with sulfur moieties exhibited enhanced antibacterial properties compared to their non-sulfur counterparts .
  • Study 2 : Another investigation focused on the structure-activity relationship (SAR) of triazoles. It was found that modifications on the phenyl ring significantly influenced the antimicrobial efficacy, suggesting that electronic and steric factors play a crucial role in their activity .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger32

The antimicrobial action of triazoles is primarily attributed to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, disrupting cell membrane integrity. In bacteria, they may interfere with DNA synthesis or protein function due to structural similarities with essential biomolecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodology : A common approach involves refluxing substituted benzaldehydes with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal via reduced-pressure evaporation and filtration yields the crude product . Optimizing parameters like temperature, molar ratios, and catalyst (e.g., acetic acid concentration) can improve yields. For example, excess benzaldehyde may drive Schiff base formation but risks side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., S–H stretch at ~2500 cm⁻¹, C=N stretch near 1600 cm⁻¹) .
  • ¹H NMR : Confirms substituent integration (e.g., benzyl protons at δ 4.3–4.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages) .
  • X-ray crystallography : Resolves 3D structure, including dihedral angles between triazole and phenyl rings (e.g., 84.5° in related derivatives) .

Q. How can researchers verify the purity of synthesized 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole?

  • Methodology : Combine chromatographic (e.g., HPLC with C18 columns) and spectroscopic methods. For example, LC-MS can detect impurities via molecular ion peaks, while melting point analysis (e.g., 165–167°C for pure samples) provides additional validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., sulfanyl group as a nucleophilic site) .
  • Frontier molecular orbitals : Predict reactivity (e.g., HOMO-LUMO gap ~4.5 eV for triazole derivatives) .
  • Non-covalent interactions : Analyze π-stacking or hydrogen-bonding patterns observed in crystallography .

Q. What strategies resolve contradictions between in vitro biological activity and computational docking results?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes like COX-2). Adjust force fields to account for solvent effects or protonation states .
  • Experimental validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., 12.3 μM for COX-2) with docking scores. Discrepancies may arise from membrane permeability or metabolic instability .

Q. How do substituent variations (e.g., electron-withdrawing groups) affect the compound’s reactivity in nucleophilic substitution?

  • Methodology :

  • Synthetic tuning : Replace benzylsulfanyl with electron-deficient groups (e.g., 4-nitrobenzyl) and monitor reaction rates via HPLC. For example, nitro-substituted analogs show 30% faster alkylation kinetics .
  • Mechanistic analysis : Use Hammett plots to correlate substituent σ values with reaction rates, revealing linear free-energy relationships (R² > 0.95) .

Q. What crystallographic challenges arise when analyzing triazole derivatives, and how are they addressed?

  • Methodology :

  • Crystal growth : Slow evaporation from DMSO/ethanol mixtures yields diffraction-quality crystals.
  • Disorder modeling : For flexible substituents (e.g., benzyl groups), refine occupancy ratios using SHELXL .
  • Hydrogen bonding : Identify key interactions (e.g., N–H···S bonds with d = 2.8 Å) stabilizing the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole
Reactant of Route 2
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3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.